4-Methyl-1-nitropyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methyl-1-nitropyrazole and its derivatives has been achieved through various methods, including direct nitration and arylation processes. A notable method involves the nitration of 4-methylpyrazole, leading to the formation of 4-methyl-3(5)-nitropyrazole, which can further undergo chemical transformations to produce other nitropyrazole derivatives (Zaitsev et al., 2009). Another approach includes the synthesis of 1-methyl-3,4,5-trinitropyrazole through iodination and nitration, demonstrating the versatility of nitropyrazoles in synthetic chemistry (Jianlong, 2013).

Molecular Structure Analysis

The molecular structure of nitropyrazoles, including this compound, has been characterized using various analytical techniques, revealing the impact of nitro substitution on the pyrazole ring. Studies have highlighted the significance of weak C-H...O and C-H...N interactions, contributing to the stabilization of the molecular structure and influencing its reactivity (Foces-Foces et al., 2000).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitrodeiodination, demonstrating its reactive nature. The nitro group's position on the pyrazole ring significantly affects its reactivity, as seen in the selective reduction of nitro groups and the formation of aminopyrazoles (Perevalov et al., 1985; Tret'yakov & Vasitevsky, 1996). This reactivity is essential for further functionalization and application in various domains.

Physical Properties Analysis

The physical properties of this compound, such as solubility in different solvents, have been studied to understand its behavior in various environments. The solubility of 1-methyl-4-nitropyrazole in binary solvent mixtures shows temperature and solvent composition dependence, providing insights into its potential applications and processing conditions (Guo et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in nucleophilic substitution reactions, have been explored to elucidate the effects of the nitro group's position. Studies have shown that the nitro group at position 5 on the pyrazole ring is more reactive than at position 3, influencing the course of chemical transformations and the synthesis of various derivatives (Dalinger et al., 2004).

Wissenschaftliche Forschungsanwendungen

1. Spectral and Electronic Properties

4-Methyl-1-nitropyrazole has been studied for its spectral and electronic properties. A research by Regiec, Mastalarz, & Wojciechowski (2014) explored its experimental and theoretical spectral properties. This study provided insights into the detailed interpretation of infrared and Raman spectra, emphasizing the importance of the nitro group in the molecule's sensitivity to reduction processes.

2. Corrosion Inhibition

This compound has been investigated as a potential corrosion inhibitor. Babić-Samardžija et al. (2005) studied a group of heterocyclic diazoles, including this compound, for their inhibitive properties against acidic iron corrosion. This research highlighted the structural and electronic parameters of these compounds in relation to corrosion inhibition.

3. Interactions in Molecular Structures

The molecule's structure and its interactions have been a subject of research. Foces-Foces, Jagerovic, & Elguero (2000) investigated weak C-H...O and C-H...N interactions in nitropyrazoles, including 1-methyl-4-nitropyrazole. Their findings revealed significant differences in bond distances and angles due to the electron-withdrawing effects of the nitro group.

4. Chemical Synthesis and Transformations

The synthesis of this compound and its chemical transformations have been extensively studied. Zaitsev et al. (2009) developed a new method for its synthesis and explored its arylations and nitration reactions. This research contributes to the understanding of the compound's reactivity and potential applications in chemical synthesis.

5. Anti-tuberculosis Activity

The potential medical application of this compound derivatives in treating tuberculosis was explored by Walczak, Gondela, & Suwiński (2004). They synthesized N-aryl derivatives and evaluated their anti-mycobacterial activities, contributing to the search for new therapeutic agents against tuberculosis.

6. Solubility and Crystallization

The solubility and crystallization properties of this compound have been studied for their relevance in purification processes. Liu & Guo (2021) reported the solid-liquid equilibrium solubility of 4-nitropyrazole in various organic solvents, providing essential data for its separation and purification.

Safety and Hazards

The safety data sheet for 4-Methyl-1-nitropyrazole suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-1-nitro-1H-pyrazole, also known as Fomepizole, is the enzyme alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of various substances, including ethylene glycol, a toxic compound .

Mode of Action

4-Methyl-1-nitro-1H-pyrazole acts as a synthetic alcohol dehydrogenase inhibitor . By binding to the alcohol dehydrogenase enzyme, it prevents the enzyme from catalyzing the conversion of ethylene glycol into its toxic metabolites . This action effectively blocks the formation of these harmful substances, which are responsible for causing severe metabolic acidosis and renal failure .

Biochemical Pathways

The inhibition of alcohol dehydrogenase by 4-Methyl-1-nitro-1H-pyrazole affects the metabolic pathway of ethylene glycol. Under normal circumstances, ethylene glycol is metabolized by alcohol dehydrogenase into toxic metabolites. The presence of 4-methyl-1-nitro-1h-pyrazole prevents this conversion, thereby blocking the formation of these toxic substances .

Result of Action

The primary result of the action of 4-Methyl-1-nitro-1H-pyrazole is the prevention of severe metabolic acidosis and renal failure caused by the toxic metabolites of ethylene glycol .

Eigenschaften

IUPAC Name |

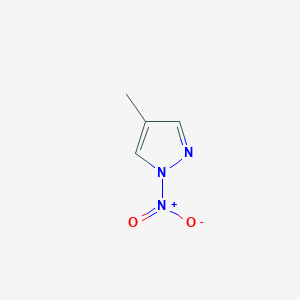

4-methyl-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-4-2-5-6(3-4)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXUQYECQSYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342400 | |

| Record name | 4-Methyl-1-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-82-1 | |

| Record name | 4-Methyl-1-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.